molecular formula C8H10OS B6145711 [4-(sulfanylmethyl)phenyl]methanol CAS No. 1513282-08-0

[4-(sulfanylmethyl)phenyl]methanol

Cat. No.: B6145711
CAS No.: 1513282-08-0
M. Wt: 154.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Sulfanylmethyl)phenyl]methanol: is an organic compound with the molecular formula C(_8)H(_10)OS It features a phenyl ring substituted with a sulfanylmethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Thiol-Methanol Addition: One common method involves the addition of methanol to a thiol-substituted benzene derivative under controlled conditions. This reaction typically requires a catalyst such as a base or acid to facilitate the addition.

    Grignard Reaction: Another method involves the reaction of a Grignard reagent with a thiol-substituted benzaldehyde, followed by hydrolysis to yield [4-(sulfanylmethyl)phenyl]methanol.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency and high yield. The process is optimized to ensure purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Sulfanylmethyl)phenyl]methanol can undergo oxidation to form [4-(sulfanylmethyl)phenyl]methanal. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to [4-(sulfanylmethyl)phenyl]methane using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products:

    Oxidation: [4-(Sulfanylmethyl)phenyl]methanal

    Reduction: [4-(Sulfanylmethyl)phenyl]methane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-(Sulfanylmethyl)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceuticals.

    Biological Studies: It is used in studies to understand the interaction of sulfanylmethyl groups with biological systems.

Industry:

    Material Science: this compound is used in the production of polymers and other materials with specific properties.

    Chemical Manufacturing: It serves as a precursor in the manufacture of various chemicals.

Mechanism of Action

The mechanism by which [4-(sulfanylmethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanylmethyl group can form bonds with active sites, altering the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various biological processes.

Comparison with Similar Compounds

    [4-(Hydroxymethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a sulfanylmethyl group.

    [4-(Methylthio)phenyl]methanol: Contains a methylthio group instead of a sulfanylmethyl group.

Uniqueness:

    Chemical Reactivity: The presence of the sulfanylmethyl group in [4-(sulfanylmethyl)phenyl]methanol imparts unique reactivity compared to its analogs.

    Applications: Its specific structure makes it suitable for applications where sulfanylmethyl groups are advantageous, such as in certain catalytic and biological processes.

Properties

CAS No.

1513282-08-0

Molecular Formula

C8H10OS

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.